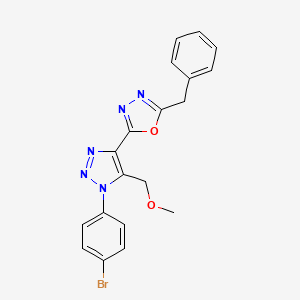

2-benzyl-5-(1-(4-bromophenyl)-5-(methoxymethyl)-1H-1,2,3-triazol-4-yl)-1,3,4-oxadiazole

Description

The compound 2-benzyl-5-(1-(4-bromophenyl)-5-(methoxymethyl)-1H-1,2,3-triazol-4-yl)-1,3,4-oxadiazole is a hybrid heterocyclic molecule featuring a 1,3,4-oxadiazole core linked to a benzyl group and a substituted 1,2,3-triazole moiety. The triazole ring is further modified with a 4-bromophenyl group and a methoxymethyl substituent.

Propriétés

IUPAC Name |

2-benzyl-5-[1-(4-bromophenyl)-5-(methoxymethyl)triazol-4-yl]-1,3,4-oxadiazole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H16BrN5O2/c1-26-12-16-18(22-24-25(16)15-9-7-14(20)8-10-15)19-23-21-17(27-19)11-13-5-3-2-4-6-13/h2-10H,11-12H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WTPKXFBFVPDIEJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCC1=C(N=NN1C2=CC=C(C=C2)Br)C3=NN=C(O3)CC4=CC=CC=C4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H16BrN5O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

426.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Activité Biologique

2-benzyl-5-(1-(4-bromophenyl)-5-(methoxymethyl)-1H-1,2,3-triazol-4-yl)-1,3,4-oxadiazole is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article aims to summarize the biological activity of this compound based on various research findings, including its synthesis, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The molecular formula of 2-benzyl-5-(1-(4-bromophenyl)-5-(methoxymethyl)-1H-1,2,3-triazol-4-yl)-1,3,4-oxadiazole is C19H16BrN5O2, with a molecular weight of 426.274 g/mol. The compound features a unique triazole and oxadiazole framework that contributes to its biological properties.

Biological Activity Overview

Research indicates that this compound exhibits a range of biological activities:

- Antimicrobial Activity : Studies have shown that derivatives of oxadiazole and triazole structures possess significant antimicrobial properties. For instance, compounds similar to 2-benzyl-5-(1-(4-bromophenyl)-5-(methoxymethyl)-1H-1,2,3-triazol-4-yl)-1,3,4-oxadiazole have been tested against various bacterial strains and fungi with promising results.

- Anticancer Properties : The compound has been evaluated for its cytotoxic effects on cancer cell lines. In vitro studies demonstrated its ability to inhibit the proliferation of several cancer types by inducing apoptosis and cell cycle arrest.

- Anti-inflammatory Effects : Research has highlighted the anti-inflammatory potential of oxadiazole derivatives. The compound may inhibit pro-inflammatory cytokines and reduce inflammation in various models .

The biological activity of 2-benzyl-5-(1-(4-bromophenyl)-5-(methoxymethyl)-1H-1,2,3-triazol-4-yl)-1,3,4-oxadiazole can be attributed to several mechanisms:

- Enzyme Inhibition : The compound may interact with specific enzymes involved in inflammatory pathways or cancer cell proliferation.

- Receptor Modulation : It could act as a modulator for various receptors implicated in cellular signaling pathways related to cancer and inflammation.

- DNA Interaction : Similar compounds have shown the ability to intercalate with DNA or disrupt DNA replication processes in cancer cells.

Case Studies

Several case studies illustrate the biological efficacy of this compound:

Case Study 1: Anticancer Activity

A study evaluated the effects of 2-benzyl-5-(1-(4-bromophenyl)-5-(methoxymethyl)-1H-1,2,3-triazol-4-yl)-1,3,4-oxadiazole on human breast cancer cells (MCF-7). The results indicated a significant reduction in cell viability at concentrations above 10 µM after 48 hours of treatment. Apoptotic markers such as caspase activation were also observed.

Case Study 2: Antimicrobial Testing

In another study, the compound was tested against Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) was determined to be 32 µg/mL for both strains, indicating strong antimicrobial potential compared to control antibiotics.

Data Table: Biological Activities Summary

Comparaison Avec Des Composés Similaires

Comparison with Structurally Similar Compounds

Key Observations

Substituent Effects on Bioactivity

- 4-Bromophenyl Group : Present in multiple analogs (e.g., ), this substituent is associated with enhanced antimicrobial and anti-inflammatory activities. Its electron-withdrawing nature may improve binding to biological targets.

- Methoxymethyl vs.

- Triazole-Oxadiazole Hybrids : The methyl-thiol-bridged compound (4c, ) demonstrates significant cytotoxicity, suggesting that combining triazole and oxadiazole moieties can amplify biological effects.

Crystallographic and Structural Insights

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.